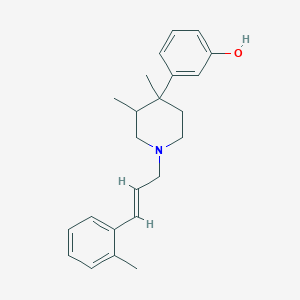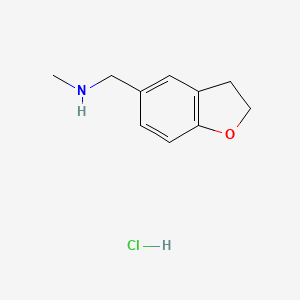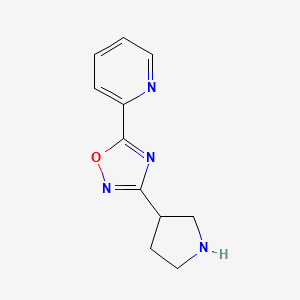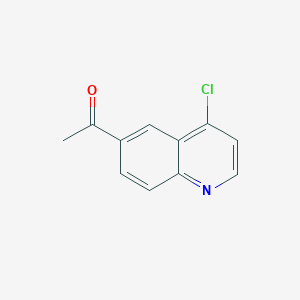
1-(4-Chloroquinolin-6-yl)ethanone
Übersicht
Beschreibung
“1-(4-Chloroquinolin-6-yl)ethanone” is a chemical compound with the molecular formula C11H8ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloroquinolin-6-yl)ethanone” consists of a quinoline ring attached to an ethanone group . The quinoline ring contains a benzene ring fused with a pyridine ring .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
“1-(4-Chloroquinolin-6-yl)ethanone” is used in the synthesis of quinoline derivatives . Quinoline derivatives are known to have interesting biological properties ranging from microbial activity to cytotoxicity . They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Antimicrobial Activity
Quinoline derivatives, which can be synthesized using “1-(4-Chloroquinolin-6-yl)ethanone”, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This property makes them potential candidates for anticancer drugs .
Antimalarial Activity
Quinoline derivatives, including those synthesized using “1-(4-Chloroquinolin-6-yl)ethanone”, are known for their antimalarial properties . They have been used extensively in the treatment of malaria .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have also been reported to exhibit antidepressant and anticonvulsant activities . This makes them potential candidates for the development of new drugs in these areas .
Antiinflammatory Activity
Quinoline derivatives are known to exhibit antiinflammatory effects . They have been used extensively in the treatment of various inflammatory conditions .
Zukünftige Richtungen
Quinoline derivatives, including “1-(4-Chloroquinolin-6-yl)ethanone”, have shown promise in various areas of medicine, including as antimicrobial, antiviral, and anticancer agents . Future research may focus on synthesizing and investigating new structural prototypes with more effective biological activity .
Wirkmechanismus
Target of Action
They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Biochemical Pathways
Quinoline derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Eigenschaften
IUPAC Name |
1-(4-chloroquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-11-9(6-8)10(12)4-5-13-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZBRAIAQJWZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloroquinolin-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





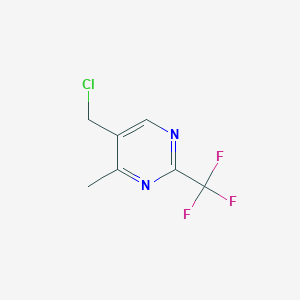
![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B1433642.png)
![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)



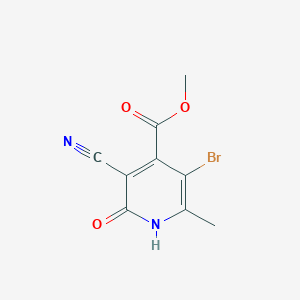
![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
